molecular formula C10H10F3NO B15234894 (3R)-3-(2,3,4-Trifluorophenyl)morpholine

(3R)-3-(2,3,4-Trifluorophenyl)morpholine

Katalognummer: B15234894
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: HZOFJZRQQPMSDN-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(2,3,4-Trifluorophenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of morpholine with a trifluorophenyl derivative under specific conditions. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the morpholine ring. This can be achieved through radical trifluoromethylation, which involves the use of radical initiators and specific catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(3R)-3-(2,3,4-Trifluorophenyl)morpholine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3R)-3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(2,4,5-Trifluorophenyl)morpholine: Similar structure with different substitution pattern on the phenyl ring.

    (3R)-3-(2,3,5-Trifluorophenyl)morpholine: Another isomer with a different trifluorophenyl substitution.

Uniqueness

(3R)-3-(2,3,4-Trifluorophenyl)morpholine is unique due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

(3R)-3-(2,3,4-trifluorophenyl)morpholine

InChI

InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2/t8-/m0/s1

InChI-Schlüssel

HZOFJZRQQPMSDN-QMMMGPOBSA-N

Isomerische SMILES

C1COC[C@H](N1)C2=C(C(=C(C=C2)F)F)F

Kanonische SMILES

C1COCC(N1)C2=C(C(=C(C=C2)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.